4-(Difluoromethylthio)nitrobenzene

Übersicht

Beschreibung

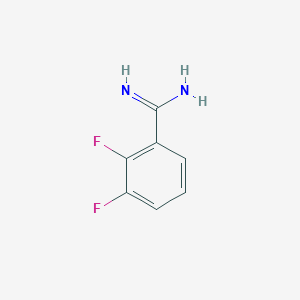

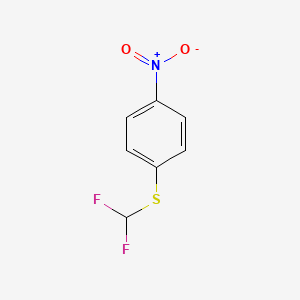

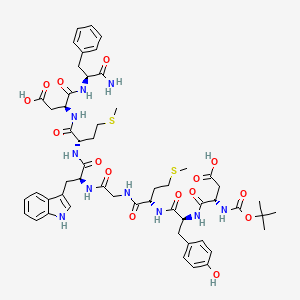

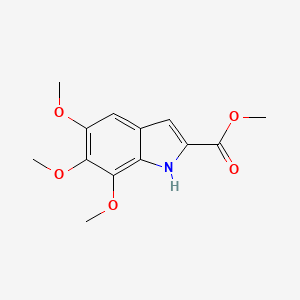

4-(Difluoromethylthio)nitrobenzene is an organic compound with the molecular formula C7H5F2NO2S . It contains a total of 18 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 sulfide .

Molecular Structure Analysis

The molecular structure of 4-(Difluoromethylthio)nitrobenzene includes a six-membered aromatic ring, a nitro group attached to the ring (aromatic), and a sulfide . The molecule contains a total of 18 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, and 6 aromatic bonds .Wissenschaftliche Forschungsanwendungen

-

Fluorescent Detection of Nitrobenzene

- Field : Chemistry, specifically in the creation of fluorescent 2D zinc (II) metal–organic frameworks .

- Application : These frameworks are used for the highly sensitive detection of nitrobenzene in aqueous solution .

- Method : The frameworks were prepared hydrothermally with a flexible triangular ligand and a series of linear N-donor ligands . Structural analyses revealed that these complexes exhibited various 2D structures .

- Results : The fluorescent sensing experiments revealed that all Zn-MOFs could highly sensitively detect nitrobenzene in aqueous solution .

-

Difluoromethylation Processes

- Field : Chemistry, specifically in the field of difluoromethylation .

- Application : This field of research has benefited from the invention of multiple difluoromethylation reagents .

- Method : The process is based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S .

- Results : The specific results or outcomes of these processes were not detailed in the source .

-

Production of Aniline

- Field : Industrial Chemistry .

- Application : Nitrobenzene is produced on a large scale from benzene as a precursor to aniline .

- Method : Nitrobenzene is prepared by nitration of benzene with a mixture of concentrated sulfuric acid, water, and nitric acid .

- Results : The production of nitrobenzene is one of the most dangerous processes conducted in the chemical industry because of the exothermicity of the reaction .

-

Masking Unpleasant Odors

- Field : Consumer Products .

- Application : Nitrobenzene is used to mask unpleasant odors in shoe and floor polishes, leather dressings, paint solvents, and other materials .

- Method : Nitrobenzene is added to these products to provide a pleasant odor .

- Results : The use of nitrobenzene in these applications has been largely replaced by less toxic chemicals .

-

Electrophilic Reagents Solvent

-

Perfume for Soaps

- Field : Consumer Products .

- Application : Redistilled, as oil of mirbane, nitrobenzene had been used as an inexpensive perfume for soaps .

- Method : Nitrobenzene is added to these products to provide a pleasant odor .

- Results : The use of nitrobenzene in these applications has been largely replaced by less toxic chemicals .

Safety And Hazards

The safety data sheet for a related compound, 2,4-Difluoronitrobenzene, indicates that it is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use only in well-ventilated areas, keep away from heat/sparks/open flames/hot surfaces, and wear protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(difluoromethylsulfanyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2S/c8-7(9)13-6-3-1-5(2-4-6)10(11)12/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMAJTTXWQKVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400875 | |

| Record name | 1-[(Difluoromethyl)sulfanyl]-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethylthio)nitrobenzene | |

CAS RN |

24933-57-1 | |

| Record name | 1-[(Difluoromethyl)sulfanyl]-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-[3-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[3-[(4-methylphenyl)sulfonylamino]propyl]amino]ethyl]amino]propyl]benzenesulfonamide](/img/structure/B1598627.png)

![(3Z)-4-[(2-Hydroxyethyl)amino]-3-penten-2-one](/img/structure/B1598633.png)

![2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine](/img/structure/B1598636.png)

![4-[(Cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1598640.png)